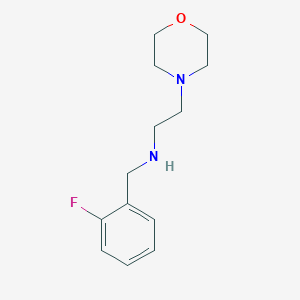
(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a fluorinated benzyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the reaction of 2-fluorobenzyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-fluorobenzaldehyde, while reduction can produce 2-fluorobenzyl alcohol .
Scientific Research Applications
(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The fluorinated benzyl group can enhance binding affinity to certain enzymes or receptors, while the morpholine ring can modulate the compound’s solubility and stability. These interactions can influence various biochemical pathways, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzyl chloride
- 2-Fluorobenzyl alcohol
- 2-Fluorobenzoyl chloride
Uniqueness
(2-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine is unique due to the combination of a fluorinated benzyl group and a morpholine ring. This structure provides a balance of reactivity and stability, making it versatile for various applications. The presence of fluorine can enhance the compound’s metabolic stability and binding affinity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-13-4-2-1-3-12(13)11-15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEFYZVIDLTNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-oxo-1-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B3017335.png)
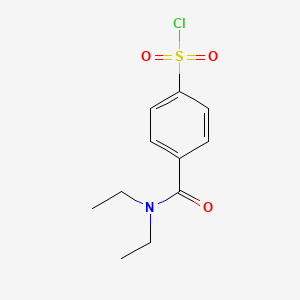
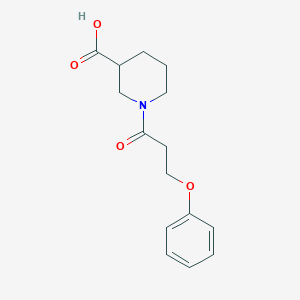
![3-(benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3017341.png)
![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)
![N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B3017343.png)
![2-[Ethyl(4-fluorophenyl)amino]acetonitrile](/img/structure/B3017344.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one;hydrochloride](/img/structure/B3017347.png)
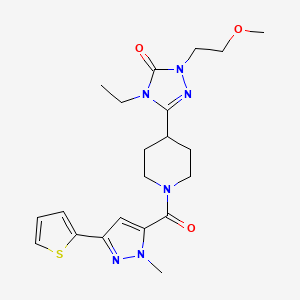
![N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3017350.png)
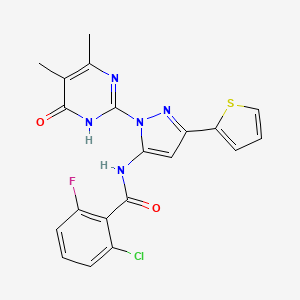

![8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B3017355.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3017356.png)
